2-Chloro-1,1,1-trifluoroethane

Overview

Description

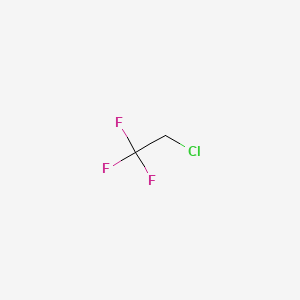

2-Chloro-1,1,1-trifluoroethane is a halogenated hydrocarbon with the molecular formula C2H2ClF3. It is a dense, highly volatile, clear, colorless, nonflammable liquid with a chloroform-like sweet odor .

Mechanism of Action

Target of Action

2-Chloro-1,1,1-trifluoroethane is primarily used as a chemical intermediate in the production of the anaesthetic halothane . Therefore, its primary targets are likely to be similar to those of halothane, which include various proteins in the central nervous system that contribute to its anesthetic effects .

Mode of Action

It is known that halothane, a product of this compound, works by depressing nerve conduction, breathing, and cardiac contractility . It is likely that this compound has a similar effect.

Biochemical Pathways

It has been shown to undergo a dechlorination reaction when incubated with rat liver microsomes and an nadph-generating system, producing trifluoroacetaldehyde hydrate as the only metabolite .

Pharmacokinetics

It is known that it is a colorless gas under standard conditions and is partially soluble in water . This suggests that it could be absorbed through inhalation and distributed throughout the body via the bloodstream.

Result of Action

It is known that halothane, a product of this compound, can produce surgical anesthesia within two to five minutes after induction . It is likely that this compound has a similar effect.

Action Environment

It is known that it is a colorless gas under standard conditions and is partially soluble in water . This suggests that its action could be influenced by factors such as temperature and humidity.

Biochemical Analysis

Biochemical Properties

2-Chloro-1,1,1-trifluoroethane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in the metabolism of many xenobiotics. The interaction between this compound and CYP2E1 leads to the formation of reactive metabolites, which can further interact with cellular macromolecules . Additionally, this compound can undergo dechlorination reactions in the presence of liver microsomes, producing trifluoroacetaldehyde hydrate as a metabolite .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Inhalation experiments have demonstrated that this compound can cause nasal and lung damage, as well as atrophy of the thymus, spleen, testes, and ovaries . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been associated with increased thyroid weight in male rats, indicating potential endocrine disruption .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to cholinergic potassium channels, NMDA receptors, and calcium channels, causing hyperpolarization in neurons . This hyperpolarization prevents neurons from firing, leading to an overall inhibitory effect. Additionally, this compound can inhibit the synthesis of 5-hydroxytryptamine in brain tissue, likely at the tryptophan hydroxylase step . These interactions contribute to its effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term exposure to this compound has been associated with chronic toxicity, including nasal and lung damage, as well as reproductive toxicity . These effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while higher doses can lead to significant adverse effects. For example, inhalation of high concentrations of this compound has been shown to cause nasal and lung damage, as well as atrophy of the thymus, spleen, testes, and ovaries in rats . Additionally, high doses have been associated with increased incidences of uterine carcinomas and benign testicular tumors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the enzyme cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive metabolites such as trifluoroacetaldehyde hydrate . These metabolites can further interact with cellular macromolecules, potentially leading to toxic effects. The compound can also undergo dechlorination reactions, producing trifluoroacetaldehyde hydrate as a major metabolite .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is partially soluble in water and can be transported across cell membranes . It is distributed throughout various tissues, including the liver, lungs, and reproductive organs . The presence of specific transporters or binding proteins that facilitate its transport and distribution within cells has not been extensively studied.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its interaction with cellular organelles such as the endoplasmic reticulum and mitochondria can be inferred from its metabolic pathways. The compound’s metabolites, such as trifluoroacetaldehyde hydrate, may localize to specific subcellular compartments, influencing their activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1,1-trifluoroethane can be synthesized through the fluorination of this compound (HCFC-133a) using chromium-based catalysts. Ordered chromium(III) oxide nanorods and nanoparticles have been used as catalysts for this reaction, with the nanorods showing higher activity due to their higher content of chromium(VI) species .

Industrial Production Methods: In industrial settings, this compound is produced through a liquid-phase reaction involving fluorination catalysts. The process is designed to achieve high selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form trifluoroacetic acid or trifluoroethanol under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) are commonly used in these reactions.

Oxidation: Catalysts like chromium(III) oxide and specific temperature conditions are required for oxidation reactions.

Major Products:

Trifluoroacetic Acid: Formed through oxidation reactions.

Trifluoroethanol: Another product of oxidation reactions.

Scientific Research Applications

2-Chloro-1,1,1-trifluoroethane has several applications in scientific research:

Comparison with Similar Compounds

1,1,1-Trifluoro-2-chloroethane: Similar in structure but lacks the bromine atom.

1,1,1-Trifluoro-2-bromoethane: Similar but with a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical properties and makes it suitable for specific applications such as an inhalation anesthetic and a chemical intermediate .

Biological Activity

2-Chloro-1,1,1-trifluoroethane (HCFC-133a) is a hydrochlorofluorocarbon (HCFC) primarily used as an intermediate in the production of the anesthetic halothane. Its biological activity has been the subject of various studies, particularly concerning its metabolism, toxicity, and potential health effects.

- Chemical Formula : C₂H₂ClF₃

- Molecular Weight : 118.49 g/mol

- Boiling Point : 6.9°C

- Melting Point : -105.5°C

- Solubility : Partially soluble in water

Metabolism and Toxicity

The metabolism of this compound has been studied primarily in animal models. It is known to undergo dechlorination reactions, resulting in several metabolites:

- Trifluoroacetaldehyde hydrate

- Trifluoroacetic acid

- 2,2,2-Trifluoroethyl glucuronide

Research indicates that while this compound itself may not exhibit significant biological activity, its metabolites can be biologically active and potentially toxic. For example, studies have shown that exposure to this compound can lead to nasal and lung damage in inhalation experiments and atrophy of lymphoid organs like the thymus and spleen .

Animal Studies

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound as Group 3 (not classifiable as to its carcinogenicity in humans) due to insufficient data. Some animal studies have reported increased incidences of tumors but lack definitive conclusions .

- Reproductive Effects : Evidence suggests that it may be embryotoxic and teratogenic at exposure levels that do not produce maternal toxicity . Dominant lethal effects were observed in male mice during reproductive toxicity studies .

Human Exposure

Human exposure occurs primarily through occupational settings or environmental contamination. The compound has been detected in human blood samples, indicating potential exposure routes through inhalation or dermal contact .

Case Studies

A notable study involved the examination of metabolic byproducts in rats exposed to this compound. The study found no covalent binding of fluorine-containing metabolites in liver and kidney tissues but identified significant levels of trifluoroacetaldehyde hydrate as a major metabolite . This highlights the importance of understanding the metabolic pathways and potential toxic effects associated with this compound.

Summary of Biological Activity

Properties

IUPAC Name |

2-chloro-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXIKYKBLDZZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3, Array | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020289 | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS. | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

6.1 °C, 6.9 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 180 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

75-88-7; 1330-45-6, 75-88-7 | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86O899T9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-105.3 °C, -105.5 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-Chloro-1,1,1-trifluoroethane is C2H3ClF3. It has a molecular weight of 120.48 g/mol.

A: Chromium-based catalysts, particularly CrOx supported on materials like Y2O3 and Al2O3, are effective in catalyzing the fluorination of this compound to produce 1,1,1,2-tetrafluoroethane. [, , ]

A: Yes, computational models based on quantum chemical calculations have been developed to predict the rate of hydrogen-atom abstraction from this compound by cytochrome P450 enzymes. These models correlate well with in vitro biotransformation rates observed in rat and human liver microsomes. []

A: The structure of halogenated alkanes significantly influences their metabolic stability and potential for toxicity. For example, the presence and position of bromine, chlorine, and fluorine atoms directly impact the rate of hydrogen-atom abstraction by cytochrome P450 enzymes. [] Replacing a chlorine atom with a fluorine atom can reduce the rate of metabolism and potentially decrease toxicity. []

A: Prolonged exposure to this compound at low concentrations (50 ppm) has been shown to cause mild liver damage in rats. [] This suggests potential health risks for individuals with occupational exposure to this compound. []

A: Yes, 2-Chloro-1,1-difluoroethene (CDE), a reductive metabolite of this compound, has been shown to bind to microsomal proteins in the liver. [] This binding suggests the potential for CDE to contribute to halothane-induced liver injury.

A: Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for analyzing this compound and its metabolites. [, , , ] This technique allows for the separation and identification of different volatile compounds present in complex mixtures.

A: this compound (HCFC-133a), although having a lower ozone depletion potential than CFCs, still contributes to ozone layer depletion. This has led to research focusing on its replacement with more environmentally friendly alternatives. [, ]

A: 1,1,1,2-Tetrafluoroethane (HFC-134a) has been investigated as a potential replacement for this compound in applications like refrigeration. [, ] While HFC-134a does not contribute to ozone depletion, it is a potent greenhouse gas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.